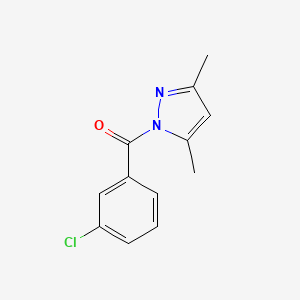

1-(3-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

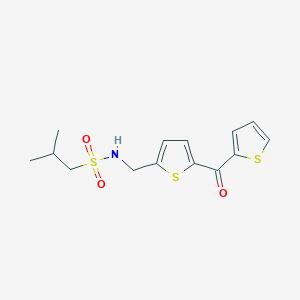

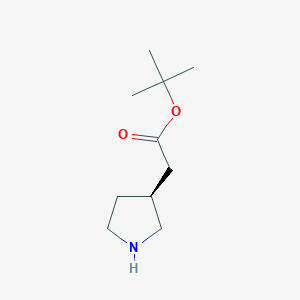

1-(3-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, otherwise known as CBDP, is an organic compound that is used in a variety of scientific fields. It is a five-membered ring structure composed of one nitrogen, two carbon atoms, two oxygen atoms, and three hydrogen atoms. CBDP is a versatile compound that has been used in a variety of applications, including synthesis, drug discovery, and laboratory experiments.

Aplicaciones Científicas De Investigación

1. Molecular Structure Exploration Research on pyrazole derivatives, including 1-(3-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, involves the exploration of their molecular structure. Studies have focused on understanding the geometric and electronic properties of these compounds using techniques like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). Such research provides valuable insights into the stability, reactivity, and potential applications of these molecules in various scientific fields (Khan et al., 2020).

2. Synthesis and Antibacterial Activities Pyrazole derivatives have been synthesized and characterized for their antibacterial activities. Research in this area includes examining the effectiveness of these compounds against various bacterial strains, thereby highlighting their potential as antimicrobial agents. This is significant for the development of new drugs and treatments in medical science (Asiri & Khan, 2010).

3. Development of Functionalized Pyrazoles Functionalized pyrazoles have been developed for various applications, including the creation of ligands for coordination chemistry. This involves modifying pyrazoles to enhance their chemical properties, making them suitable for specific scientific and industrial applications (Grotjahn et al., 2002).

4. Tautomerism Studies Research on the tautomerism of NH-pyrazoles, including derivatives like 1-(3-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, is vital for understanding their chemical behavior. Such studies involve examining the different forms these compounds can take and how they change under various conditions. This knowledge is crucial for predicting the behavior of pyrazoles in different chemical reactions (Cornago et al., 2009).

5. Infrared and Ab Initio Studies Infrared spectroscopy and ab initio calculations are used to study the hydrogen bonding and proton transfer in complexes formed by pyrazoles. This research is fundamental for understanding the molecular interactions and dynamics of these compounds, which has implications in fields like pharmaceuticals and material science (Castaneda et al., 2003).

6. Synthesis of Benzopyrano Pyrazole Derivatives The synthesis of benzopyrano pyrazole derivatives and their subsequent reaction studies highlight the versatility and reactivity of pyrazole compounds. This area of research contributes to the development of new chemical entities with potential applications in various industries, including pharmaceuticals (Allah, 2000).

Propiedades

IUPAC Name |

(3-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-6-9(2)15(14-8)12(16)10-4-3-5-11(13)7-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMAPKSXVRZRRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2725069.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2725071.png)

![5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2725086.png)

![1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2725087.png)

![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2725091.png)